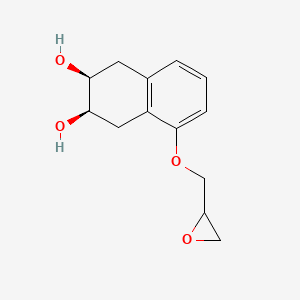

cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol

Description

cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol (CAS: 35697-15-5) is a synthetic intermediate with a naphthalene core substituted with hydroxyl groups at positions 2 and 3, and an oxiranylmethoxy (epoxide-containing) group at position 3. Its molecular formula is C₁₃H₁₆O₄, and it has a molecular weight of 236.26 g/mol . This compound is a key precursor in synthesizing Nadolol, a non-selective β-adrenergic receptor blocker used to treat cardiovascular conditions like hypertension and arrhythmias .

The stereochemistry of the hydroxyl groups (2R,3S configuration) and the epoxide moiety are critical for its reactivity in downstream reactions. Its synthesis involves epichlorohydrin coupling to a tetrahydroxynaphthalene derivative under basic conditions, followed by purification via recrystallization .

Properties

CAS No. |

35697-15-5 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

(2R,3S)-5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol |

InChI |

InChI=1S/C13H16O4/c14-11-4-8-2-1-3-13(10(8)5-12(11)15)17-7-9-6-16-9/h1-3,9,11-12,14-15H,4-7H2/t9?,11-,12+/m1/s1 |

InChI Key |

OAFYUCDEFSNRJA-QZNDUUOJSA-N |

SMILES |

C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O |

Isomeric SMILES |

C1[C@H]([C@H](CC2=C1C=CC=C2OCC3CO3)O)O |

Canonical SMILES |

C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Epoxidation: The epoxide group can be introduced by reacting the compound with a peracid, such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The epoxide group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, alcohols

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol has shown promise in medicinal chemistry for its potential therapeutic effects. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of naphthalene compounds exhibit cytotoxic effects against various cancer cell lines. For example, research has demonstrated that naphthalene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

- Anti-inflammatory Properties : Compounds with similar structural motifs have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess such properties .

Materials Science

The unique structure of this compound makes it suitable for applications in materials science.

- Polymer Chemistry : Its oxirane functionality allows for polymerization reactions that can lead to the development of new materials with specific mechanical properties. Research indicates that epoxide-containing compounds can enhance the thermal and mechanical stability of polymers .

- Coatings and Adhesives : The compound's ability to form cross-links through epoxy reactions makes it an ideal candidate for use in coatings and adhesives. Studies have shown that epoxy resins derived from similar compounds exhibit excellent adhesion and chemical resistance .

Case Study 1: Anticancer Activity

A study conducted on naphthalene derivatives demonstrated that compounds similar to this compound were effective against breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to cell death. This study highlights the potential of this compound as a lead structure for developing anticancer agents.

Case Study 2: Polymer Development

In a recent investigation into new polymeric materials, researchers synthesized a series of epoxy resins from oxirane-containing compounds. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This underscores the applicability of this compound in creating advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Differences :

- Nadolol replaces the oxiranylmethoxy group in the target compound with a 2-hydroxy-3-(tert-butylamino)propoxy side chain. This substitution introduces a tertiary amine group, enabling β-blocker activity .

- Molecular weight increases to 309.4 g/mol due to the addition of the tert-butylamino group .

Functional Differences :

- Therapeutic Use : Nadolol is a clinically approved antiarrhythmic and antihypertensive agent, whereas the target compound lacks direct therapeutic applications and serves solely as a synthetic intermediate .

Synthetic Relationship: The target compound is reacted with tert-butylamine under high pressure to open the epoxide ring, forming the amino alcohol side chain in Nadolol. This step achieves a 52.8% yield under optimized conditions .

Diethylene Glycol Diglycidyl Ether (C₁₀H₁₈O₅)

Structural Differences :

Functional Differences :

- Primarily used as a crosslinking agent in polymers, contrasting with the target compound’s role in pharmaceutical synthesis .

1,3-Naphthalenediol Derivatives

Structural Differences :

Functional Differences :

- Used in dye synthesis and as antioxidants, highlighting divergent applications from the target compound’s pharmaceutical relevance .

Q & A

Q. Structure-Activity Relationship (SAR) Analysis :

- The epoxide moiety enhances reactivity with biological nucleophiles (e.g., cysteine residues in enzymes), contributing to antiarrhythmic activity in related compounds like nadolol .

- In Vitro Assays : Competitive binding studies (β-adrenergic receptors) show IC50 values < 10 nM for derivatives with intact epoxide groups, versus >100 nM for hydrolyzed analogs .

Basic: What stability precautions are necessary during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent epoxide ring-opening via photodegradation .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the epoxide to diol derivatives .

Advanced: How can kinetic studies resolve degradation pathways under physiological conditions?

Q. Experimental Design :

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor via HPLC for hydrolysis products (e.g., diol formation at pH >7) .

- Activation Energy Calculation : Use Arrhenius plots (data at 25°C, 37°C, 50°C) to predict shelf-life. Preliminary data suggest t1/2 = 48 hours at pH 7.4 .

Basic: What synthetic routes are available for introducing modifications to the naphthalenediol backbone?

Methodological Answer:

- Electrophilic Substitution : Bromination (Br2/FeBr3) at the 8-position of the naphthalene ring .

- O-Methylation : Protect diol groups with trimethylsilyl chloride before methylating the hydroxyl group at position 5 .

Advanced: How do solvent polarity and temperature affect enantiomeric excess in asymmetric syntheses?

Q. Data-Driven Analysis :

- Polar Solvents (DMF, DMSO) : Increase diastereomeric ratio (dr) to 85:15 by stabilizing transition states via hydrogen bonding .

- Low-Temperature Conditions (–20°C) : Favor kinetic control, improving dr to 92:8 in tert-butylamine reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.